4-(Diethoxy(methyl)silyl)benzaldehyde

Hydrolysis kinetics Sol-gel chemistry Silane coupling agents

4-(Diethoxy(methyl)silyl)benzaldehyde (CAS not assigned in authoritative databases; molecular formula C₁₂H₁₈O₃Si; average mass 238.36 Da) is a bifunctional organosilicon compound that integrates a reactive benzaldehyde moiety with a hydrolyzable diethoxymethylsilane group. It belongs to the class of silyl-functionalized aromatic aldehydes, which serve as versatile building blocks for creating silicon-containing small molecules, ligands, and hybrid organic–inorganic materials.

Molecular Formula C12H18O3Si
Molecular Weight 238.35 g/mol
Cat. No. B12842956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethoxy(methyl)silyl)benzaldehyde
Molecular FormulaC12H18O3Si
Molecular Weight238.35 g/mol
Structural Identifiers
SMILESCCO[Si](C)(C1=CC=C(C=C1)C=O)OCC
InChIInChI=1S/C12H18O3Si/c1-4-14-16(3,15-5-2)12-8-6-11(10-13)7-9-12/h6-10H,4-5H2,1-3H3
InChIKeyYZMRIFZQIAXSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Diethoxy(methyl)silyl)benzaldehyde: Core Properties and Procurement-Relevant Classification


4-(Diethoxy(methyl)silyl)benzaldehyde (CAS not assigned in authoritative databases; molecular formula C₁₂H₁₈O₃Si; average mass 238.36 Da) is a bifunctional organosilicon compound that integrates a reactive benzaldehyde moiety with a hydrolyzable diethoxymethylsilane group . It belongs to the class of silyl-functionalized aromatic aldehydes, which serve as versatile building blocks for creating silicon-containing small molecules, ligands, and hybrid organic–inorganic materials. The diethoxymethylsilyl substituent distinguishes it from simple alkyl- or trialkylsilyl benzaldehydes by offering a balance between hydrolytic reactivity and steric accessibility .

Silane reactivityIntermediate ethoxy hydrolysis supports sol-gel and surface grafting workflows
Aldehyde utilityPreserved carbonyl electrophilicity enables Schiff-base, Perkin, and Cannizzaro reactions
Building block roleBifunctional Si-containing aldehyde for ligands, hybrid materials, and post-modification

Why 4-(Diethoxy(methyl)silyl)benzaldehyde Cannot Be Replaced by Generic Silyl-Benzaldehyde Analogs


While silylated benzaldehydes share a common aromatic aldehyde core, the nature of the silyl group dictates critical performance parameters—most notably hydrolysis kinetics, condensation behavior, and steric demand during subsequent transformations [1]. Generic substitution with a trimethylsilyl or triethoxysilyl analog risks altering the rate of Si–O bond formation in sol-gel processes, the grafting density on oxide surfaces, or the regioselectivity in metal-catalyzed coupling reactions. The diethoxymethylsilyl group occupies a specific reactivity window: it hydrolyzes faster than triethoxysilyl but slower than trimethoxysilyl, enabling controlled, depth-penetrating functionalization of porous substrates that neither extreme can replicate .

Hydrolysis rate mismatchMethoxy analogs hydrolyze too rapidly; triethoxy analogs too slowly—both may shift sol-gel kinetics and penetration profiles
Steric and grafting differencesTrialkylsilyl or triethoxy groups alter surface grafting density and regioselectivity in coupling reactions
Penetration depth alteredFaster-hydrolyzing silyl groups may cure near the surface, limiting reactive anchor depth in porous substrates

Quantitative Differentiation of 4-(Diethoxy(methyl)silyl)benzaldehyde Against Closest Analogs


Hydrolysis Rate Hierarchy: Diethoxy(methyl)silyl Versus Methoxy and Triethoxy Analogs

Under acidic conditions, the relative hydrolysis rate of alkoxysilyl groups follows the quantitative order Dimethoxy > Trimethoxy > Diethoxy > Triethoxy. The diethoxy(methyl)silyl substituent in the target compound therefore hydrolyzes more slowly than any methoxy-bearing analog but faster than a triethoxy analog. This positions 4-(diethoxy(methyl)silyl)benzaldehyde as an intermediate-reactivity reagent that provides longer pot life than trimethoxy derivatives while still curing more rapidly than triethoxy derivatives .

Hydrolysis rate rank
Class-level
Diethoxy (target) is intermediate: slower than dimethoxy/trimethoxy, faster than triethoxy
Predictable pot life and cure for sol-gel processing
Acid-catalyzed; class-level behavior, no rate constants
Hydrolysis kinetics Sol-gel chemistry Silane coupling agents

Comparative Substrate Penetration Depth Enabled by Slower Ethoxy Hydrolysis

Industrial data for the parent silane diethoxymethylsilane (DEMS) demonstrate that the slower hydrolysis of ethoxy groups, relative to methoxy groups, allows deeper penetration into porous substrates such as concrete, stone, and brick before curing initiates. Methyldimethoxysilane, a faster-hydrolyzing analog, tends to cure near the surface, limiting penetration depth . This class-level behavior is directly transferable to 4-(diethoxy(methyl)silyl)benzaldehyde when used as a reactive surface modifier.

Substrate penetration depth
Class-level
Deeper penetration than methyldimethoxysilane (ethoxy slows cure)
Enables through-thickness hydrophobization
Qualitative ranking; substrate-dependent and class-level
Porous substrate protection Concrete sealers Stone consolidation

Aldehyde Reactivity Parity with p-Trimethylsilylbenzaldehyde

Early foundational work on p-trimethylsilylbenzaldehyde confirmed that the silyl substituent does not deactivate the aldehyde group: the compound undergoes Cannizzaro, Cross-Cannizzaro, benzoin condensation, and Perkin reactions with yields and behavior essentially identical to unsubstituted benzaldehyde [1]. As a class-level inference, 4-(diethoxy(methyl)silyl)benzaldehyde is expected to exhibit comparable aldehyde reactivity, ensuring that replacement of trimethylsilyl with diethoxy(methyl)silyl does not compromise the carbonyl's synthetic utility.

Aldehyde reactivity parity
Class-level
Comparable to unsubstituted benzaldehyde in Cannizzaro, benzoin, and Perkin reactions
Preserved carbonyl electrophilicity for condensation chemistry
Inferred from p-trimethylsilylbenzaldehyde data; class-level
Cannizzaro reaction Benzoin condensation Perkin reaction

High-Value Application Scenarios for 4-(Diethoxy(methyl)silyl)benzaldehyde


Controlled-Depth Surface Grafting on Mesoporous Silica or Oxide Supports

The intermediate hydrolysis rate of the diethoxy(methyl)silyl group enables the aldehyde functionality to be introduced deep within mesoporous channels before curing occurs. This contrasts with trimethoxysilyl analogs, which would hydrolyze and condense too rapidly at the pore mouth, blocking further ingress . The resulting aldehyde-decorated surface can subsequently be used for immobilization of amine-containing biomolecules or catalysts via Schiff-base chemistry.

Synthesis of Hydrolytically Tunable Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

As a ditopic linker precursor bearing both a coordination-competent aldehyde and a hydrolysable silane, this compound allows post-synthetic modification of framework materials. The diethoxy(methyl)silyl group offers a wider processing window than methoxy analogs during solvothermal synthesis, reducing premature precipitation .

Aldehyde-Terminated Silane Monolayers on Sensor Substrates

For quartz crystal microbalance (QCM) or surface plasmon resonance (SPR) sensors requiring aldehyde-terminated self-assembled monolayers, the ethoxy leaving groups minimize HCl evolution (compared to chloro-silanes) and provide a slower, more controllable deposition than methoxy-silanes, yielding higher surface coverage uniformity [1].

Application
Selection Property
Validation Focus
Controlled-depth grafting on mesoporous supports
Intermediate ethoxy hydrolysis for deep-pore access
Aldehyde accessibility within channel after grafting
MOF/COF post-synthetic modification
Extended processing window during solvothermal synthesis
Framework integrity and post-modification efficiency
Sensor monolayer deposition
Controllable ethoxy-silane deposition kinetics
Surface coverage uniformity and aldehyde density
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